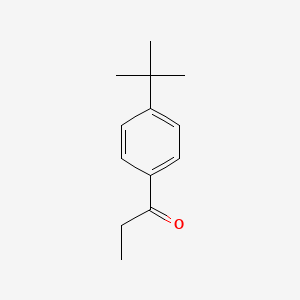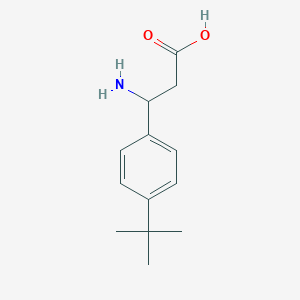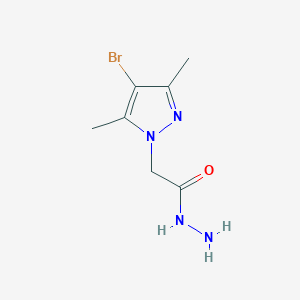
cis-3,4-Dimethyl-2-pentene
描述
cis-3,4-Dimethyl-2-pentene: is an organic compound with the molecular formula C7H14. It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a stereoisomer, specifically a cis isomer, meaning that the two methyl groups are on the same side of the double bond. This configuration affects its physical and chemical properties.
作用机制
Target of Action
Cis-3,4-Dimethyl-2-pentene is an organic compound that belongs to the class of alkenes
Mode of Action
The mode of action of this compound is primarily based on its chemical structure. It is a cis-alkene, meaning the two methyl groups are on the same side of the carbon-carbon double bond . This spatial configuration can influence how the compound interacts with other molecules or structures within a biological system.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Alkenes, in general, are known to participate in various chemical reactions, including addition, oxidation, and polymerization reactions . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature and pH could affect its reactivity. Moreover, the presence of other reactive species in the environment could also influence its behavior .
准备方法
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize cis-3,4-Dimethyl-2-pentene is through the acid-catalyzed dehydration of 3,4-dimethyl-2-pentanol. This reaction typically uses sulfuric acid or phosphoric acid as a catalyst and involves heating the alcohol to promote the elimination of water, forming the alkene.
Wittig Reaction: Another method involves the Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale dehydration processes using continuous flow reactors. These reactors ensure efficient heat transfer and product separation, optimizing yield and purity.
化学反应分析
Types of Reactions:
Oxidation: cis-3,4-Dimethyl-2-pentene can undergo oxidation reactions, such as epoxidation, where it reacts with peroxycarboxylic acids to form epoxides. Another common oxidation reaction is hydroxylation, where the alkene reacts with osmium tetroxide to form diols.
Reduction: The compound can be hydrogenated in the presence of a catalyst like palladium on carbon to form the corresponding alkane, 3,4-dimethylpentane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur across the double bond, forming dihalogenated products.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Epoxides: from epoxidation.
Diols: from hydroxylation.
Alkanes: from hydrogenation.
Dihalogenated compounds: from halogenation.
科学研究应用
cis-3,4-Dimethyl-2-pentene has several applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms of alkenes. Its reactions provide insights into the behavior of cis isomers in various chemical processes.
Biology: While not directly used in biological systems, its derivatives and reaction products are studied for their potential biological activities.
Medicine: Research into its derivatives explores potential pharmaceutical applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of other organic compounds.
相似化合物的比较
trans-3,4-Dimethyl-2-pentene: The trans isomer has the methyl groups on opposite sides of the double bond, leading to different physical properties such as boiling point and dipole moment.
3,4-Dimethyl-1-pentene: This compound has the double bond at a different position, affecting its reactivity and stability.
2-Methyl-2-pentene: Another isomer with a different substitution pattern around the double bond.
Uniqueness: cis-3,4-Dimethyl-2-pentene is unique due to its specific stereochemistry, which influences its reactivity and the types of products formed in chemical reactions. Its cis configuration leads to different physical properties and reactivity compared to its trans isomer and other positional isomers.
属性
IUPAC Name |
(Z)-3,4-dimethylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBWEVVDSRKEIK-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879002 | |
| Record name | 2-PENTENE, 3,4-DIMETHYL-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4914-91-4 | |
| Record name | cis-3,4-Dimethyl-2-pentene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PENTENE, 3,4-DIMETHYL-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3,4-Dimethyl-2-pentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)


![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)
![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)


![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)

